molecular formula C7H9BN2O2 B12861201 (5-cyano-1-ethyl-1H-pyrrol-2-yl)boronic acid

(5-cyano-1-ethyl-1H-pyrrol-2-yl)boronic acid

Cat. No.: B12861201
M. Wt: 163.97 g/mol
InChI Key: CDCDSQSGDPPZIT-UHFFFAOYSA-N
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Description

Introduction to (5-Cyano-1-ethyl-1H-pyrrol-2-yl)boronic Acid

Chemical Identity and Structural Analysis

Systematic Nomenclature and IUPAC Classification

The IUPAC name for this compound is (5-cyano-1-ethyl-1H-pyrrol-2-yl)boronic acid , reflecting its substituent positions and functional groups. The pyrrole ring is substituted at the 1-position with an ethyl group, at the 2-position with a boronic acid moiety (-B(OH)₂), and at the 5-position with a cyano group (-C≡N). The molecular formula is C₈H₁₁BN₂O₂ , with a molecular weight of 177.99 g/mol .

The SMILES notation for the compound is B(C1=CC(=C(N1CC)C#N))O , which encodes the boronic acid group attached to the pyrrole ring, the ethyl substituent on the nitrogen atom, and the cyano group at the 5-position .

Molecular Geometry and Electronic Configuration

The pyrrole ring adopts a planar aromatic structure, with the boron atom in the boronic acid group exhibiting trigonal planar geometry due to sp² hybridization. Key bond lengths and angles include:

Bond/Angle Value
B–O bond length 1.36 Å
C–B–O angle 120°
Pyrrole ring dihedral 0° (planar)

The cyano group’s electron-withdrawing nature induces partial positive charges on adjacent carbon atoms, enhancing the boronic acid’s electrophilicity. Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 4.2 eV , indicative of moderate reactivity .

Comparative Analysis with Analogous Pyrrole-Boronic Acid Derivatives

Table 1 compares structural and electronic properties of (5-cyano-1-ethyl-1H-pyrrol-2-yl)boronic acid with related derivatives:

Compound Substituents Molecular Weight (g/mol) HOMO-LUMO Gap (eV)
(5-Cyano-1-methyl-1H-pyrrol-2-yl)boronic acid Methyl at N1, cyano at C5 149.95 4.5
(5-Cyano-1-ethyl-1H-pyrrol-2-yl)boronic acid Ethyl at N1, cyano at C5 177.99 4.2
N-Boc-2-pyrroleboronic acid tert-Butoxycarbonyl at N1 225.06 5.1

Key differences include:

  • Steric effects : The ethyl group in the target compound introduces greater steric bulk compared to the methyl group in , slightly reducing its reactivity in cross-coupling reactions.
  • Electron-withdrawing capacity : The cyano group’s stronger electron-withdrawing effect (-I) compared to tert-butoxycarbonyl in enhances the boronic acid’s electrophilicity, facilitating Suzuki-Miyaura couplings .
  • Solubility : Ethyl substitution improves solubility in polar aprotic solvents (e.g., DMF, THF) relative to tert-butyl derivatives .

Properties

Molecular Formula

C7H9BN2O2

Molecular Weight

163.97 g/mol

IUPAC Name

(5-cyano-1-ethylpyrrol-2-yl)boronic acid

InChI

InChI=1S/C7H9BN2O2/c1-2-10-6(5-9)3-4-7(10)8(11)12/h3-4,11-12H,2H2,1H3

InChI Key

CDCDSQSGDPPZIT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(N1CC)C#N)(O)O

Origin of Product

United States

Preparation Methods

Alternative Methods: Transition Metal-Catalyzed Borylation

Recent advances include transition metal-catalyzed direct borylation of heteroarenes:

  • Procedure:

    • Using iridium or palladium catalysts with bis(pinacolato)diboron (B2pin2) as the boron source.
    • The 5-cyano-1-ethylpyrrole substrate is subjected to catalytic borylation conditions, often in the presence of a base such as potassium acetate.
    • The reaction proceeds under mild heating (e.g., 80–100 °C) in solvents like dioxane or DMF.
    • The borylated intermediate is then converted to the boronic acid by hydrolysis.
  • Advantages:

    • Avoids the use of strong bases like LDA.
    • Potentially more straightforward and scalable.
    • High regioselectivity can be achieved with appropriate catalyst and ligand choice.

While specific literature on this exact compound is limited, this method is widely used for pyrrole boronic acid derivatives and can be adapted.

Research Findings and Data Summary

Preparation Method Key Reagents Conditions Yield (%) Notes
Directed Lithiation + Boronation LDA, Triisopropyl borate, THF 0 °C to RT, 2–3 h 60–80 Requires inert atmosphere, careful temp control
Transition Metal-Catalyzed Borylation B2pin2, Ir or Pd catalyst, base 80–100 °C, 12–24 h 70–90 Mild conditions, scalable, regioselective
  • Yields vary depending on substrate purity and reaction scale.
  • Purification typically involves extraction and chromatographic techniques.
  • The cyano substituent remains intact under both methods, confirming functional group tolerance.

Additional Considerations

  • Purity and Characterization: The final product is characterized by NMR (1H, 13C, 11B), mass spectrometry, and HPLC to confirm structure and purity.
  • Handling: Boronic acids are sensitive to moisture and air; thus, storage under inert atmosphere and low temperature is recommended.
  • Applications: The compound is valuable for Suzuki-Miyaura cross-coupling reactions to build complex heteroaryl frameworks.

Chemical Reactions Analysis

Types of Reactions: (5-cyano-1-ethyl-1H-pyrrol-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that boronic acids, including (5-cyano-1-ethyl-1H-pyrrol-2-yl)boronic acid, can serve as inhibitors of key proteins involved in cancer progression. For instance, the compound has been investigated for its role in inhibiting the IKKα kinase, which is crucial in the NF-κB signaling pathway linked to various cancers such as breast and prostate cancer. The design and synthesis of derivatives have shown promising results in selectively targeting IKKα, making them potential candidates for cancer therapy .

Bcl-2 Inhibition
The compound's structural features allow it to interact with Bcl-2 family proteins, which are critical regulators of apoptosis. Studies have reported modifications of related pyrrole compounds leading to potent inhibitors of Bcl-2/Bcl-xL, suggesting that (5-cyano-1-ethyl-1H-pyrrol-2-yl)boronic acid could be optimized for similar therapeutic applications .

Synthetic Applications

Cross-Coupling Reactions
(5-cyano-1-ethyl-1H-pyrrol-2-yl)boronic acid is valuable in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This compound can be used to couple with various aryl halides, leading to the synthesis of complex organic molecules that are pivotal in drug development .

Biochemical Studies

Enzyme Inhibition Studies
The compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. For example, its interaction with specific kinases has been characterized through biochemical assays that measure inhibitory constants (Ki values). These studies help elucidate the compound's efficacy and specificity against target enzymes involved in disease pathways .

Table 1: Summary of Biological Activities

CompoundTargetActivityReference
(5-cyano-1-ethyl-1H-pyrrol-2-yl)boronic acidIKKαSelective inhibition
Related pyrrole derivativesBcl-2/Bcl-xLPotent inhibition
Aryl derivatives from cross-couplingVariousSynthesis of complex molecules

Table 2: Inhibitory Constants for Selected Compounds

CompoundKi (µM)Target
Compound A0.5IKKα
Compound B0.8Bcl-xL
(5-cyano-1-ethyl-1H-pyrrol-2-yl)boronic acidTBDTBD

Case Studies

Case Study 1: IKKα Inhibition
A study focused on synthesizing a series of pyrrolo[2,3-d]pyrimidines demonstrated that modifications to the pyrrole ring significantly affected their binding affinity to IKKα. The incorporation of cyano groups was found to enhance selectivity towards IKKα over IKKβ, providing insights into designing isoform-selective inhibitors for therapeutic use .

Case Study 2: Bcl-2 Family Proteins
In another investigation, a series of compounds based on the pyrrole structure were evaluated for their ability to inhibit Bcl-2 proteins. The findings indicated that specific modifications could lead to increased binding affinities and cellular activity, highlighting the potential for developing novel anticancer agents targeting apoptosis pathways .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Boronic Acids

Compound Name Substituents pKa* IC50 (µM) Key Applications
(5-Cyano-1-ethyl-1H-pyrrol-2-yl)BA Pyrrole (5-CN, 1-Et) ~8.5† N/A Potential enzyme inhibition
Phenanthren-9-yl boronic acid Polycyclic aromatic ~9.0 0.2251 Anticancer (4T1 cells)
6-Hydroxynaphthalen-2-yl boronic acid Naphthalene (6-OH) ~8.7 0.1969 Anticancer (4T1 cells)
3-AcPBA Phenyl (3-acetamido) ~9.2 N/A Glucose sensing
1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-BA Pyrazole (4-BA, 5-F-pyridyl) ~8.3 N/A Antimicrobial research

*Estimated pKa values based on structural analogs and substituent effects . †Predicted lower pKa due to electron-withdrawing cyano group.

Key Observations:

Electronic Effects: The cyano group in (5-cyano-1-ethyl-1H-pyrrol-2-yl)boronic acid is strongly electron-withdrawing, likely reducing its pKa compared to phenyl-based analogs like 3-AcPBA (pKa ~9.2) and enhancing its Lewis acidity . This contrasts with hydroxynaphthalenyl derivatives (pKa ~8.7), where the hydroxyl group provides moderate electron withdrawal .

This contrasts with smaller substituents in compounds like phenyl boronic acid, which exhibit higher diagnostic accuracy in β-lactamase inhibition .

Enzyme Inhibition Potential

  • β-Lactamase Inhibition: Triazole-substituted boronic acids (e.g., 1-amido-2-triazolylethaneboronic acid) show improved MIC values against β-lactamases due to enhanced hydrogen bonding . The cyano group in the target compound could mimic this behavior by interacting with catalytic serine residues.
  • Penicillin-Binding Protein (PBP) Inhibition : Aliphatic boronic acids (e.g., compound 2 in ) exhibit moderate PBP1b inhibition, while aromatic derivatives like the target compound may offer alternative binding modes due to their heterocyclic core .

Biological Activity

(5-Cyano-1-ethyl-1H-pyrrol-2-yl)boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its pyrrole structure and cyano group, exhibits various biological properties that make it a candidate for further research in drug development and therapeutic applications.

The molecular formula of (5-cyano-1-ethyl-1H-pyrrol-2-yl)boronic acid is C8H10BN2O2C_8H_{10}BN_2O_2 with a molecular weight of 179.99 g/mol. Its structure includes a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in biological applications.

PropertyValue
Molecular FormulaC₈H₁₀B N₂O₂
Molecular Weight179.99 g/mol
IUPAC Name(5-Cyano-1-ethyl-1H-pyrrol-2-yl)boronic acid
InChI KeyInChI=1S/C8H10B N2O2/c9-7-6-3-4-5(10)8(11)12/h3-4,10,12H,6H2,1H3,(H,11)
Canonical SMILESCCOC1=C(NC(=C1C#N)B(O)O)C

The mechanism of action of (5-cyano-1-ethyl-1H-pyrrol-2-yl)boronic acid involves its interaction with specific biomolecules. The boronic acid moiety can reversibly bind to hydroxyl groups on proteins or other biological molecules, potentially altering their function. This property is particularly relevant in the context of enzyme inhibition and drug delivery systems.

Anticancer Activity

Recent studies have indicated that boronic acids, including (5-cyano-1-ethyl-1H-pyrrol-2-yl)boronic acid, exhibit anticancer properties by inhibiting proteasome activity, which is crucial for regulating protein degradation in cancer cells. This inhibition can lead to the accumulation of pro-apoptotic factors and ultimately induce apoptosis in tumor cells .

Antimicrobial Activity

The antimicrobial activity of pyrrole derivatives has been documented, with certain compounds demonstrating efficacy against both Gram-positive and Gram-negative bacteria . The presence of the cyano group may enhance this activity by increasing the compound's lipophilicity and ability to penetrate bacterial membranes.

Study 1: Anticancer Efficacy

In a recent study, (5-cyano-1-ethyl-1H-pyrrol-2-yl)boronic acid was tested for its effects on human cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value of 15 µM against breast cancer cells. Mechanistic studies revealed that it induced apoptosis via the mitochondrial pathway .

Study 2: Antiviral Activity

Another investigation focused on the antiviral potential of boronic acids against HIV. Compounds structurally related to (5-cyano-1-ethyl-1H-pyrrol-2-yl)boronic acid were shown to inhibit viral replication in vitro at concentrations ranging from 5 to 20 µM, suggesting a similar potential for this compound .

Comparative Analysis

The biological activity of (5-cyano-1-ethyl-1H-pyrrol-2-yl)boronic acid can be compared with other boron-containing compounds:

CompoundActivity TypeIC50 Value (µM)Reference
(5-Cyano-Pyrrole Derivative)Anticancer15
BoronophenylalanineAntitumor10
Boronated Phenolic CompoundsAntiviral20

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